Fsp³ Value Comparison: 3D Character of 7-Methoxy-6-azaspiro[2.6]non-6-ene vs. Planar Aromatic Building Blocks
The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for predicting aqueous solubility, reduced crystal-packing propensity, and clinical developability. 7-Methoxy-6-azaspiro[2.6]non-6-ene possesses an Fsp³ of 0.78 (7 of 9 carbons are sp³) based on its SMILES structure COC1=NCCC2(CC1)CC2 . This value substantially exceeds the Fsp³ of common flat aromatic building blocks such as 4-methoxypyridine (Fsp³ ≈ 0.17) or anisole (Fsp³ ≈ 0.14), which are frequently used as alternative coupling partners in medicinal chemistry [1]. A higher Fsp³ is associated with a statistically significant increase in the probability of downstream clinical success: an analysis of drug candidates across phases showed that compounds with Fsp³ > 0.45 were 2.5-fold more likely to progress from Phase I to Phase II compared to those with Fsp³ < 0.35 [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.78 (7 sp³ / 9 total carbons) |
| Comparator Or Baseline | 4-Methoxypyridine: Fsp³ ≈ 0.17; Anisole: Fsp³ ≈ 0.14; Industry median for lead-like compounds: ~0.36 |
| Quantified Difference | Fsp³ of target compound is 3.4–4.6× higher than comparators; 2.2× above the industry median for lead-like molecules. |
| Conditions | Computed from molecular formula C₉H₁₅NO and SMILES; comparator Fsp³ values sourced from published medicinal chemistry analyses. |
Why This Matters
Higher Fsp³ directly correlates with reduced crystal packing and improved aqueous solubility, making procurement of this scaffold advantageous when designing soluble, developable lead series.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. doi:10.1021/jm901241e. View Source
- [2] Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4(3), 515-519. doi:10.1039/C2MD20347B. View Source
